molecular formula C16H19FN4O2 B2427994 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034250-09-2

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2427994
M. Wt: 318.352
InChI Key: KRPUWLIQHLIJBP-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O2 and its molecular weight is 318.352. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

One study discusses the synthesis of fluoro-substituted benzopyrans, which upon further reactions lead to the formation of pyrazole and pyrimidine derivatives with significant anticancer activity. Although not directly mentioning the compound , this research illuminates the broader context of fluoro-substituted pyrimidines in cancer research, suggesting potential pathways for its utility in developing anticancer therapeutics (Hammam et al., 2005).

Inhibition of Src Kinase and Anticancer Effects

Another study explores the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, including the examination of their Src kinase inhibitory and anticancer activities. While the specific compound isn't directly cited, the investigation into N-benzyl-substituted acetamides provides insights into how structurally similar compounds might interact with biological targets to exert anticancer effects (Fallah-Tafti et al., 2011).

Antimicrobial Properties

Research on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrates antimicrobial activities comparable to reference drugs. This highlights the potential of such compounds, including N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide, in antimicrobial applications (Hossan et al., 2012).

Synthesis of Heterocycles for Insecticidal Activity

A study on the synthesis of various heterocycles incorporating a thiadiazole moiety, starting from a specific acetamide precursor, has shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the compound's potential role in developing new insecticidal agents, suggesting a possible avenue for exploring N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide in similar contexts (Fadda et al., 2017).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c17-12-9-18-16(19-10-12)23-14-5-3-13(4-6-14)20-15(22)11-21-7-1-2-8-21/h1-2,7-10,13-14H,3-6,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPUWLIQHLIJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide

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